N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2,6-dimethoxybenzamide
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Overview
Description
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2,6-dimethoxybenzamide is a complex organic compound that features a combination of indole, thioether, and benzamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2,6-dimethoxybenzamide typically involves multiple steps. One common approach is the condensation of 4-bromophenylhydrazine with an appropriate ketone to form the indole core. This is followed by the introduction of the thioether linkage through a nucleophilic substitution reaction with a suitable thiol. The final step involves the acylation of the resulting intermediate with 2,6-dimethoxybenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2,6-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or palladium on carbon.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2,6-dimethoxybenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, and the presence of the thioether and benzamide groups may enhance these interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)-1,3-thiazol-2-yl)-2-chloroacetamide: Similar in having a bromophenyl group and potential biological activity.
(±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: Shares the bromophenyl and thioether functionalities.
Uniqueness
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2,6-dimethoxybenzamide is unique due to the combination of its indole, thioether, and benzamide functionalities, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2O3S/c1-30-20-8-5-9-21(31-2)22(20)25(29)27-14-15-32-24-18-6-3-4-7-19(18)28-23(24)16-10-12-17(26)13-11-16/h3-13,28H,14-15H2,1-2H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBBWPVULBANLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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